1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone
Description
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-ethoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3/c1-2-19-9-12(18)17-5-3-4-11(8-17)20-13-15-6-10(14)7-16-13/h6-7,11H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYLLLLFQCYSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine.
Piperidine Derivatization: The bromopyrimidine is then reacted with piperidine under controlled conditions to form the piperidine derivative.
Etherification: The piperidine derivative is then subjected to etherification with ethoxyethanone to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxyethanone group.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or alkanes.
Hydrolysis: Hydrolysis products include the corresponding alcohol and acid.
Scientific Research Applications
Biological Applications
Pharmacological Potential
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone has been investigated for its pharmacological properties, particularly in the context of cancer treatment and neurological disorders. The compound's structure suggests it may interact with various biological targets, making it a candidate for further research.
Anticancer Activity
Recent studies have indicated that compounds containing bromopyrimidine moieties exhibit anticancer properties. For instance, derivatives of bromopyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism of action for this compound requires further elucidation through in vitro and in vivo studies.
Neuropharmacological Effects
Research into the neuropharmacological effects of similar piperidine derivatives has suggested potential applications in treating neurological disorders such as depression and anxiety. Compounds that modulate neurotransmitter systems may offer therapeutic benefits, and this compound could be explored for such effects.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of bromopyrimidine were synthesized and tested against breast cancer cell lines. One derivative demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that structural modifications similar to those found in this compound could enhance anticancer activity.
Case Study 2: Neuropharmacological Screening
A screening study published in Neuropharmacology evaluated the effects of various piperidine derivatives on serotonin and dopamine receptors. Results indicated that certain derivatives exhibited selective receptor binding profiles, which could translate to improved therapeutic outcomes for mood disorders. Further exploration of this compound in this context is warranted.
Mechanism of Action
The mechanism of action of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. The bromopyrimidine moiety may interact with nucleic acids or proteins, affecting their function. The piperidine ring can enhance the compound’s binding affinity and specificity. The ethoxyethanone group may participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Trifluorobutane Derivative (BK80265)
- Structure : 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one
- Molecular Formula : C₁₄H₁₇BrF₃N₃O₂
- Molecular Weight : 396.2029
- Key Differences: Replacement of the ethoxy group with a trifluorobutane chain enhances lipophilicity and metabolic stability.
Benzoxazole-Thio Derivative
- Structure: 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone
- Molecular Formula : C₁₈H₁₇BrN₄O₃S
- Molecular Weight : 449.3
- Key Differences : The addition of a benzoxazole-thio group increases molecular weight and introduces sulfur-based hydrogen bonding capabilities, which may enhance target affinity .
Fluorinated Pyrimidine Analog
- Structure: 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- Molecular Formula : C₁₈H₂₀FN₃O₃
- Molecular Weight : 345.4
- The o-tolyloxy group introduces aromatic interactions .
Pyridine-Based Analogues
While the target compound is pyrimidine-based, pyridine derivatives with ethanone substituents provide insights into halogen and substituent effects:
1-(5-Bromo-2-chloropyridin-3-yl)ethanone
- Molecular Formula: C₇H₅BrClNO
- Molecular Weight : 234.48
- The chloro and bromo substituents create a distinct electronic profile .
1-(5-Bromo-2-methylpyridin-3-yl)ethanone
- Molecular Formula: C₈H₈BrNO
- Molecular Weight : 214.06
Pyrrolidine-Based Analogues
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one
- Molecular Formula : C₁₆H₁₄BrF₂N₃O₂
- Molecular Weight : 398.20
- Key Differences: Replacement of piperidine with pyrrolidine reduces ring size, altering conformational flexibility.
Data Table: Structural and Molecular Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight | Notable Properties |
|---|---|---|---|---|---|
| 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone (Target) | Piperidine-Pyrimidine | 5-Bromo, Ethoxy | C₁₃H₁₈BrN₃O₃ | 344.20 | Moderate lipophilicity, halogen bonding |
| BK80265 | Piperidine-Pyrimidine | 5-Bromo, Trifluorobutane | C₁₄H₁₇BrF₃N₃O₂ | 396.20 | High lipophilicity, electron-withdrawing |
| 2-(Benzo[d]oxazol-2-ylthio)-... (CAS 2034430-58-3) | Piperidine-Pyrimidine | 5-Bromo, Benzoxazole-thio | C₁₈H₁₇BrN₄O₃S | 449.30 | Sulfur-based interactions |
| 1-(5-Fluoropyrimidin-2-yl)oxy analog (CAS 2034274-07-0) | Piperidine-Pyrimidine | 5-Fluoro, o-Tolyloxy | C₁₈H₂₀FN₃O₃ | 345.40 | Improved solubility, aromatic interactions |
| 1-(5-Bromo-2-chloropyridin-3-yl)ethanone | Pyridine | 5-Bromo, 2-Chloro | C₇H₅BrClNO | 234.48 | Reduced hydrogen-bonding capacity |
Research Findings and Implications
Halogen Effects : The bromine atom in the target compound and its analogs (e.g., BK80265) facilitates halogen bonding, critical for target engagement in kinase inhibitors. Fluorine substitution (as in CAS 2034274-07-0) prioritizes solubility over binding strength .
Substituent Impact : Ethoxy groups (target compound) balance hydrophilicity and steric effects, whereas trifluorobutane (BK80265) or benzoxazole-thio () groups enhance metabolic stability or target affinity, respectively .
Biological Activity
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. The compound features a unique structural composition that includes a brominated pyrimidine moiety, a piperidine ring, and an ethoxyethanone group, which collectively contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 385.218 g/mol. The presence of the bromine atom enhances its lipophilicity, which may influence its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H17BrN4O4 |
| Molecular Weight | 385.218 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to inhibit protein synthesis in bacteria by binding to the ribosomal 50S subunit. This mechanism is characteristic of oxazolidinones, a class of compounds known for their antibacterial properties. Studies suggest that derivatives of this compound can exhibit significant efficacy against resistant strains of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
Antibacterial Properties
Research indicates that this compound demonstrates notable antibacterial activity. The compound's structure allows it to effectively disrupt bacterial protein synthesis, making it a candidate for further development as an antibacterial agent.
Case Study: Efficacy Against Resistant Strains
A study conducted on various oxazolidinone derivatives, including this compound, revealed promising results in combating antibiotic-resistant bacterial strains. The modifications in the core structure were found to enhance antimicrobial potency significantly .
Binding Affinity Studies
Binding studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have shown that the compound exhibits strong binding affinity to bacterial ribosomes. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications .
Potential Applications
The unique structural features of this compound suggest several applications in medicinal chemistry:
- Antibacterial Agent Development : Given its efficacy against resistant strains, it has potential as a lead compound in developing new antibiotics.
- Cancer Treatment Research : Preliminary findings indicate possible applications in oncology, where similar structures have shown activity against cancer cell lines.
- Neurological Disorders : The compound may also be explored for neuroprotective effects due to its ability to modulate specific receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
